molecular formula C13H18N4O5S2 B12710577 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid CAS No. 171088-77-0

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid

Cat. No.: B12710577
CAS No.: 171088-77-0
M. Wt: 374.4 g/mol
InChI Key: LMCSSVHPMMTPCU-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is a complex organic compound that combines a thiazole ring with an amine group and a sulfonamide-substituted butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring.

For the preparation of 4-oxo-4-(4-sulfamoylanilino)butanoic acid, a common method involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride . This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazol-2-amine and 4-oxo-4-(4-sulfamoylanilino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Solvents: Ethanol, dichloromethane, acetonitrile

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Alkylated or acylated thiazole derivatives

Scientific Research Applications

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is unique due to its combination of a thiazole ring with a sulfonamide-substituted butanoic acid. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4,5-Dihydro-1,3-thiazol-2-amine; 4-oxo-4-(4-sulfamoylanilino)butanoic acid is noteworthy due to its potential biological activities. It combines a thiazole moiety known for various pharmacological properties with a sulfonamide derivative, which is widely recognized for its antibacterial effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other relevant therapeutic potentials.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H12N4O4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

This structure includes a thiazole ring and a sulfonamide group, which are critical for its biological activity.

Antimicrobial Properties

  • Mechanism of Action : The thiazole ring contributes to the compound's ability to inhibit bacterial growth through interference with metabolic pathways. The sulfonamide component is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Antibacterial Activity : Research indicates that derivatives of thiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 47 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some studies have reported antifungal properties against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated an MIC of 32 μg/mL, which was lower than that of standard antibiotics like streptomycin .

Bacterial StrainMIC (μg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3240 (Streptomycin)
Escherichia coli4050 (Ciprofloxacin)
Pseudomonas aeruginosa3235 (Gentamicin)

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of similar compounds found that derivatives exhibited significant inhibition against Candida albicans, with an MIC of around 24 μg/mL compared to fluconazole's MIC of 26 μg/mL .

Fungal StrainMIC (μg/mL)Standard Antifungal (MIC)
Candida albicans2426 (Fluconazole)
Aspergillus niger3028 (Itraconazole)

Research Findings

Properties

CAS No.

171088-77-0

Molecular Formula

C13H18N4O5S2

Molecular Weight

374.4 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid

InChI

InChI=1S/C10H12N2O5S.C3H6N2S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;4-3-5-1-2-6-3/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1-2H2,(H2,4,5)

InChI Key

LMCSSVHPMMTPCU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N

Origin of Product

United States

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